molecular formula C17H15N3O2S B7538355 N-(4-{2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide

N-(4-{2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide

Cat. No.: B7538355
M. Wt: 325.4 g/mol
InChI Key: HNNGFKFHGIXOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .

Properties

IUPAC Name

N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11(21)18-13-7-5-12(6-8-13)16-10-23-17(20-16)19-14-3-2-4-15(22)9-14/h2-10,22H,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNGFKFHGIXOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-{2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide can be achieved through several routes. One common method involves the reductive carbonylation of nitrobenzene using palladium (II) complexes as catalysts. This reaction is typically carried out in dilute acetic acid as a solvent, leading to the formation of the desired compound with high selectivity . Industrial production methods often involve multistep procedures that may include the use of raw materials such as phenol, 4-nitrophenol, or nitrobenzene .

Chemical Reactions Analysis

N-(4-{2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for reductive carbonylation and other catalytic systems for different transformations . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reductive carbonylation of nitrobenzene primarily yields N-(4-hydroxyphenyl)acetamide .

Scientific Research Applications

Mechanism of Action

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.